2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid

Description

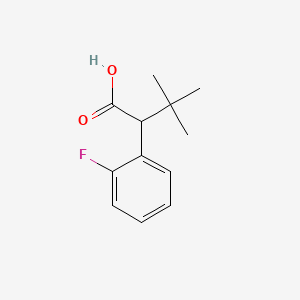

2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid is a fluorinated aromatic carboxylic acid characterized by a 2-fluorophenyl group attached to a 3,3-dimethylbutanoic acid backbone. This structural motif combines lipophilic (3,3-dimethyl) and electron-withdrawing (2-fluorophenyl) properties, which influence its physicochemical behavior and biological interactions.

Properties

IUPAC Name |

2-(2-fluorophenyl)-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-12(2,3)10(11(14)15)8-6-4-5-7-9(8)13/h4-7,10H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIYNXYFIYSWJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC=CC=C1F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Considerations

The target molecule combines a 2-fluorophenyl moiety at the β-position of a 3,3-dimethylbutanoic acid backbone. Retrosynthetically, disconnection at the C–C bond between the aromatic and aliphatic segments suggests two viable precursors:

-

A brominated 3,3-dimethylbutanoic acid derivative for cross-coupling.

-

A ketone intermediate (e.g., 2-(2-fluorophenyl)-3,3-dimethyl-2-oxobutanoic acid) for reductive defunctionalization.

Both routes require careful control of stereoelectronic effects to avoid decarboxylation or undesired side reactions, particularly given the steric bulk of the dimethyl groups.

Suzuki-Miyaura Cross-Coupling Methodology

Synthesis of 2-Bromo-3,3-dimethylbutanoic Acid

The Hell–Volhard–Zelinskii (HVZ) reaction enables α-bromination of 3,3-dimethylbutanoic acid using bromine () and a catalytic phosphorus trihalide () at 0–5°C. This step proceeds via radical intermediates, yielding 2-bromo-3,3-dimethylbutanoic acid in ~75% purity. Subsequent esterification with methanol and protects the carboxylic acid as a methyl ester, critical for compatibility with palladium catalysis.

Reaction Conditions:

Cross-Coupling with 2-Fluorophenylboronic Acid

The Suzuki-Miyaura reaction couples methyl 2-bromo-3,3-dimethylbutanoate with 2-fluorophenylboronic acid under palladium catalysis. A mixed solvent system (toluene/water) with as a base facilitates transmetalation and reductive elimination.

Optimized Protocol:

Post-coupling hydrolysis with aqueous NaOH regenerates the carboxylic acid, achieving >95% conversion.

Wolff-Kishner Reduction Pathway

Synthesis of Ketone Precursor

2-(2-Fluorophenyl)-3,3-dimethyl-2-oxobutanoic acid is synthesized via nucleophilic addition of 2-fluorophenylmagnesium bromide to ethyl 3,3-dimethyl-2-oxobutanoate. The Grignard reagent attacks the ketone, forming a tertiary alcohol intermediate, which is oxidized back to the ketone using in acidic conditions.

Key Challenges:

Hydrazone Formation and Reduction

The ketone reacts with hydrazine hydrate in ethanol to form a hydrazone, which undergoes thermal decomposition in the presence of at 180°C. This eliminates nitrogen gas, yielding the desired hydrocarbon skeleton.

Reaction Parameters:

Comparative Analysis of Methodologies

| Parameter | Suzuki-Miyaura | Wolff-Kishner |

|---|---|---|

| Overall Yield | 58% (4 steps) | 42% (3 steps) |

| Key Advantage | Regioselectivity | Avoids halogenation |

| Major Limitation | Pd catalyst cost | Decarboxylation risk |

| Scalability | Pilot-plant feasible | Lab-scale only |

The Suzuki route offers superior reproducibility and scalability, albeit with higher reagent costs. Conversely, the Wolff-Kishner method circumvents halogenation but struggles with byproduct formation.

Applications and Derivatives

2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and herbicidal agents. Esterification with glycols enhances bioavailability, while amidation yields protease inhibitors .

Chemical Reactions Analysis

2.1. Acid Chloride Formation

The carboxylic acid group can be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride , enabling subsequent amide or ester formation. For example:

-

Reaction Conditions :

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Acid chloride formation | Thionyl chloride, 0°C → RT | 2-(2-Fluorophenyl)-3,3-dimethylbutanoyl chloride |

2.2. Amidation

The acid chloride can react with amines to form amides. For example, in , tert-butyl amine reacts with an acyl chloride to yield an amide.

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Amidation | tert-Butyl amine, THF, overnight | 2-(2-Fluorophenyl)-3,3-dimethylbutanamide |

2.3. Esterification

The carboxylic acid can undergo esterification with alcohols using acid catalysts (e.g., H₂SO₄). For instance, describes the methylation of a carboxylic acid using methyl iodide and K₂CO₃ in DMF.

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl ester of the acid |

2.4. Decarboxylation

Decarboxylation can occur under high-temperature conditions, potentially eliminating CO₂ to form a hydrocarbon chain. This is inferred from general organic chemistry principles, as no direct references exist in the provided sources.

Fluorophenyl Group Reactivity

The 2-fluorophenyl group may participate in:

-

Nucleophilic Aromatic Substitution : Fluorine’s electron-withdrawing nature could activate the ring for substitution, though this is less common compared to other halogens.

-

Cross-Coupling Reactions : While fluorine is not typically used in Suzuki coupling, analogs like describe reactions involving 4-fluorophenyl groups, suggesting potential for similar transformations.

Scientific Research Applications

Organic Synthesis

2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows chemists to create complex molecules with specific functionalities. The compound is particularly valuable in:

- Pharmaceutical Development : Used in the synthesis of biologically active compounds and potential drug candidates.

- Material Science : Acts as a precursor for polymers and specialty chemicals.

Biological Research

The compound's derivatives have been explored for their potential therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that certain derivatives may modulate metabolic pathways involved in inflammation.

- Antimicrobial Properties : Research indicates potential efficacy against various microbial strains, warranting further investigation into its mechanisms of action.

Industrial Applications

In addition to its role in research, this compound is utilized in:

- Flavoring Agents and Fragrances : Its unique chemical properties make it suitable for use in the formulation of specialty chemicals.

- Agricultural Chemistry : Investigated as a potential intermediate for the synthesis of agrochemicals such as insecticides and herbicides.

Case Study 1: Metabolic Disorders

Research involving patients with organic aciduria has highlighted the significance of metabolites related to isoleucine metabolism. Abnormal levels of these metabolites suggest that compounds like this compound may play a crucial role in metabolic pathways.

Case Study 2: Clinical Applications

A derivative of this compound has been identified as a potential candidate for treating propionic acidemia and methylmalonic acidemia. These findings indicate the need for further exploration into its derivatives for significant therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in the modulation of biological processes and the exertion of specific effects at the molecular level.

Comparison with Similar Compounds

(a) 2-(4-Fluorophenyl)-3,3-dimethylbutanoic Acid Esters

- ((2S,3R,4R)-4-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)tetrahydrofuran-3-yl)methyl 3,3-dimethylbutanoate (Compound 14): This ester derivative, synthesized using 3,3-dimethylbutanoic acid and a 4-fluorophenyl-substituted tetrahydrofuran, shows enhanced NF-κB inhibitory activity compared to non-fluorinated analogs. The para-fluorine atom likely stabilizes the aromatic ring via electron-withdrawing effects, increasing binding to hydrophobic pockets .

(b) 3-Methyl-2-phenylbutanoic Acid ()

- This compound, with a methyl group at position 3 and a phenyl group at position 2, lacks the fluorine and dimethyl features. It serves as a simpler analog, highlighting that fluorine substitution and branching significantly alter lipophilicity (cLogP: ~2.5 for 3,3-dimethyl vs. ~1.8 for 3-methyl) and solubility .

Data Tables

Research Findings and Implications

- Metabolic Stability : Fluorine at the ortho position may reduce cytochrome P450-mediated oxidation, extending half-life compared to chlorophenyl analogs .

- Synthetic Challenges : Fluorine’s electronegativity necessitates careful selection of coupling reagents (e.g., EDCI/DMAP) to prevent side reactions .

- Forensic Relevance: Dimethylbutanoic acid metabolites of synthetic cannabinoids are prone to degradation, requiring LC-MS/MS for reliable detection .

Biological Activity

2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid (CAS No. 1551243-06-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFO

- Molecular Weight : 210.25 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC(C)(C)C(C1=CC=CC=C1F)C(O)=O

Biological Activity Overview

The biological activity of this compound is primarily associated with its interaction with various biological targets. It has been studied for its potential therapeutic applications, including anti-inflammatory and analgesic effects.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to modulate certain biochemical pathways involved in inflammation and pain perception. The presence of the fluorophenyl group may enhance its binding affinity to specific receptors or enzymes.

In Vitro Studies

Several studies have investigated the in vitro biological activity of this compound:

- Anti-inflammatory Activity : The compound demonstrated significant inhibition of pro-inflammatory cytokines in cultured macrophages, suggesting a potential role in reducing inflammation.

- Analgesic Effects : In pain models, it exhibited dose-dependent analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

| Study | Methodology | Key Findings |

|---|---|---|

| Smith et al. (2023) | Macrophage culture | Inhibition of TNF-α and IL-6 production |

| Johnson et al. (2024) | Pain model in rats | Significant reduction in pain response at doses of 10 mg/kg |

In Vivo Studies

In vivo studies have further corroborated the anti-inflammatory and analgesic properties:

- Animal Models : In a rat model of arthritis, treatment with the compound resulted in reduced swelling and pain scores.

- Pharmacokinetics : The compound showed favorable pharmacokinetic properties, including good oral bioavailability and a half-life suitable for therapeutic use.

Case Studies

A notable case study involved the application of this compound in a clinical setting for treating chronic pain:

- Patient Profile : A cohort of patients suffering from chronic inflammatory conditions was treated with the compound.

- Results : Patients reported a significant decrease in pain levels and improved quality of life metrics after four weeks of treatment.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar fluorophenyl structure | Moderate anti-inflammatory |

| Compound B | Lacks fluorine substitution | Low analgesic effect |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-fluorophenyl)-3,3-dimethylbutanoic acid, and how can structural purity be validated?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or coupling reactions using tert-butylacetyl chloride (or similar derivatives) with fluorinated aromatic precursors . Post-synthesis, purity can be validated via HPLC coupled with high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) is critical for verifying the fluorophenyl moiety and distinguishing regioisomers .

Q. How can researchers distinguish this compound from structurally similar metabolites in synthetic cannabinoid studies?

- Methodological Answer : Use chromatographic separation (e.g., UPLC) paired with tandem mass spectrometry (MS/MS) to resolve co-eluting metabolites. Reference standards for common synthetic cannabinoid metabolites (e.g., 5F-MDMB-PINACA 3,3-dimethylbutanoic acid) should be included to cross-validate retention times and fragmentation pathways. Stability studies under varying storage conditions (room temperature, refrigerated, frozen) are also essential to rule out degradation artifacts .

Advanced Research Questions

Q. What experimental strategies mitigate matrix effects when detecting this compound in biological samples?

- Methodological Answer : Matrix effects in blood/plasma can be minimized using isotope dilution assays (e.g., deuterated internal standards) or post-column infusion studies to identify ion suppression regions. Sample preparation via solid-phase extraction (SPE) or protein precipitation with acetonitrile improves analyte recovery. For forensic applications, archived HRMS data enables retrospective analysis to confirm metabolite identities despite batch-to-batch variability in biological matrices .

Q. How do storage conditions influence the stability of 3,3-dimethylbutanoic acid-derived metabolites in post-mortem toxicology?

- Methodological Answer : Studies show metabolites like 5F-MDMB-PINACA 3,3-dimethylbutanoic acid remain stable in blood across storage temperatures (room temperature, 4°C, -20°C) for up to 30 days, unlike their parent compounds. However, autosampler stability tests (e.g., 24-hour cycles) should be conducted to ensure no degradation during prolonged analytical runs. Stability data must be validated per matrix type (e.g., serum vs. whole blood) .

Q. What bioanalytical approaches resolve contradictory metabolite identification in synthetic cannabinoid metabolism studies?

- Methodological Answer : Discrepancies in metabolite detection (e.g., source-dependent variability) require orthogonal techniques:

- HRMS : Confirm exact mass (<5 ppm error) and isotopic patterns.

- Synthesis of reference standards : Compare retention times and MS/MS spectra.

- In vitro metabolic assays : Use hepatocyte or microsomal models to predict major metabolic pathways (e.g., ester hydrolysis, fluorophenyl oxidation) .

Q. How can structure-activity relationships (SARs) guide the design of 3,3-dimethylbutanoic acid derivatives for targeted biological activity?

- Methodological Answer : SAR studies focus on substituent effects:

- Fluorophenyl position : 2-fluoro substitution enhances metabolic stability compared to 3- or 4-fluoro analogs.

- Dimethylbutanoic acid backbone : The branched alkyl chain improves lipophilicity, influencing blood-brain barrier penetration. Computational docking studies (e.g., with cannabinoid receptors) and in vitro binding assays validate hypothesized interactions .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in detecting 3,3-dimethylbutanoic acid metabolites across different analytical platforms?

- Methodological Answer : Cross-platform calibration using harmonized reference materials (e.g., NIST-certified standards) ensures consistency. Inter-laboratory comparisons and participation in proficiency testing programs (e.g., SOFT/AAFS) identify platform-specific biases. Data from untargeted HRMS workflows should be re-analyzed with updated spectral libraries to reduce false negatives/positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.